molecular formula C6H15NO7P2 B1213764 Phosphophosphinate

Phosphophosphinate

Cat. No.: B1213764
M. Wt: 275.13 g/mol
InChI Key: BAIYWTZQRMCJBV-FMMPLYQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphophosphinate (C₆H₁₅NO₇P₂; molecular weight 275.032 g/mol) is a phosphorus-containing compound characterized by a phosphinic acid (H₂PO₂⁻) backbone modified with organic substituents . It is notably recognized for its role as a transition-state analog inhibitor in enzymatic studies, particularly in the context of bacterial resistance mechanisms. For example, in the VanA ligase enzyme (associated with vancomycin resistance), this compound binds to the active site, mimicking the natural substrate’s transition state and disrupting peptidoglycan biosynthesis . Its structural uniqueness lies in the combination of a phosphinic acid group with additional oxygen and nitrogen functionalities, enabling precise interactions with metalloenzymes .

Properties

Molecular Formula

C6H15NO7P2

Molecular Weight

275.13 g/mol

IUPAC Name

(2R)-3-[[(1S)-1-aminoethyl]-phosphonooxyphosphoryl]-2-methylpropanoic acid

InChI

InChI=1S/C6H15NO7P2/c1-4(6(8)9)3-15(10,5(2)7)14-16(11,12)13/h4-5H,3,7H2,1-2H3,(H,8,9)(H2,11,12,13)/t4-,5-,15?/m0/s1

InChI Key

BAIYWTZQRMCJBV-FMMPLYQGSA-N

SMILES

CC(CP(=O)(C(C)N)OP(=O)(O)O)C(=O)O

Isomeric SMILES

C[C@@H](CP(=O)([C@@H](C)N)OP(=O)(O)O)C(=O)O

Canonical SMILES

CC(CP(=O)(C(C)N)OP(=O)(O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : this compound’s nitrogen and oxygen atoms form a bidentate interaction with Mg²⁺ in VanA, stabilizing the enzyme’s inactive conformation. In contrast, phosphonates like alendronate inhibit bone resorption enzymes via C–P backbone rigidity rather than metal coordination .
  • Synthetic Complexity : this compound requires multistep synthesis to incorporate both phosphinic acid and amine/oxygen groups, whereas phenylphosphinate derivatives are simpler to prepare .
  • Thermodynamic Stability : this compound’s P–O bonds confer moderate stability in physiological conditions, balancing between phosphate’s lability and phosphonate’s inertness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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